molecular formula C9H13NO2 B12864975 Methyl 5-propyl-1H-pyrrole-2-carboxylate

Methyl 5-propyl-1H-pyrrole-2-carboxylate

Cat. No.: B12864975
M. Wt: 167.20 g/mol
InChI Key: FKWRDPUWXRNEAA-UHFFFAOYSA-N
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Description

Methyl 5-propyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester characterized by a propyl substituent at the 5-position and a methyl ester group at the 2-position of the pyrrole ring. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity. The compound’s structure imparts unique electronic and steric properties, influencing its solubility, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 5-propyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h5-6,10H,3-4H2,1-2H3

InChI Key

FKWRDPUWXRNEAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-propyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 5-propyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Enzymatic synthesis using lipases, such as Novozym 435, has been reported to achieve high yields under mild conditions. This method involves the transesterification of pyrrole esters with various alcohols, optimizing factors such as solvent, temperature, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-propyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated pyrrole derivatives .

Scientific Research Applications

Methyl 5-propyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 5-propyl group on the pyrrole ring. Comparisons with related compounds reveal:

Compound Name Substituents (Position) Key Structural Features Reference
Methyl 2-Ethyl-5-methyloxazole-4-carboxylate Ethyl (2), Methyl (5), Oxazole core Oxazole ring enhances rigidity and electronic delocalization
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro (5), Pyridine-fused ring Increased polarity and hydrogen-bonding capacity
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopentane-fused, tert-butyl Bulky tert-butyl group improves steric protection

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in 10b ) increase reactivity in nucleophilic substitutions, whereas alkyl groups (e.g., propyl) enhance lipophilicity and membrane permeability.
  • Ring fusion (e.g., pyridine or cyclopentane) modifies planarity and hydrogen-bonding patterns, affecting crystallinity and biological target binding .

Insights :

  • High yields (e.g., 95% for 10a ) are achievable with optimized protocols, whereas sterically hindered substituents (e.g., isobutyl in oxazole derivatives) may reduce efficiency .
  • Methyl 5-propyl-1H-pyrrole-2-carboxylate likely requires similar reagents (e.g., acetyl chloride, Et3N) for esterification, though propyl group introduction may necessitate alkylation steps under controlled conditions .
Physical and Chemical Properties

Comparative physical properties highlight substituent-driven trends:

Property This compound (Hypothetical) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Molecular Weight ~183.2 g/mol (C9H13NO2) 225.28 g/mol ~212.6 g/mol (C9H5ClN2O2)
Boiling Point Moderate (est. 200–250°C) Not reported Higher due to polarity and Cl substituent
Solubility Lipophilic (propyl group) Low (tert-butyl steric effects) Moderate in polar solvents

Notes:

  • The propyl group enhances lipid solubility compared to chlorine or methoxy substituents, favoring applications in drug delivery .
  • Crystallinity : Bulky groups (e.g., tert-butyl) reduce crystal symmetry, complicating X-ray refinement, as seen in SHELX software applications .

Critical Analysis :

  • Propyl substituents may improve pharmacokinetics (e.g., longer half-life) but could reduce target specificity compared to polar groups like chloro .
  • Hydrogen-bonding patterns (e.g., in 10a ) influence interactions with proteins, as analyzed via graph-set methods .
Stability and Reactivity
  • This compound : Expected to be stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ester group.
  • Comparative Stability :
    • Chloro-substituted analogs (e.g., 10b ) resist oxidation but are prone to nucleophilic substitution.
    • tert-Butyl esters (e.g., ) exhibit enhanced thermal stability due to steric protection.

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